

CCT241161 drug resistance melanoma cells

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Compound Focus: CCT241161

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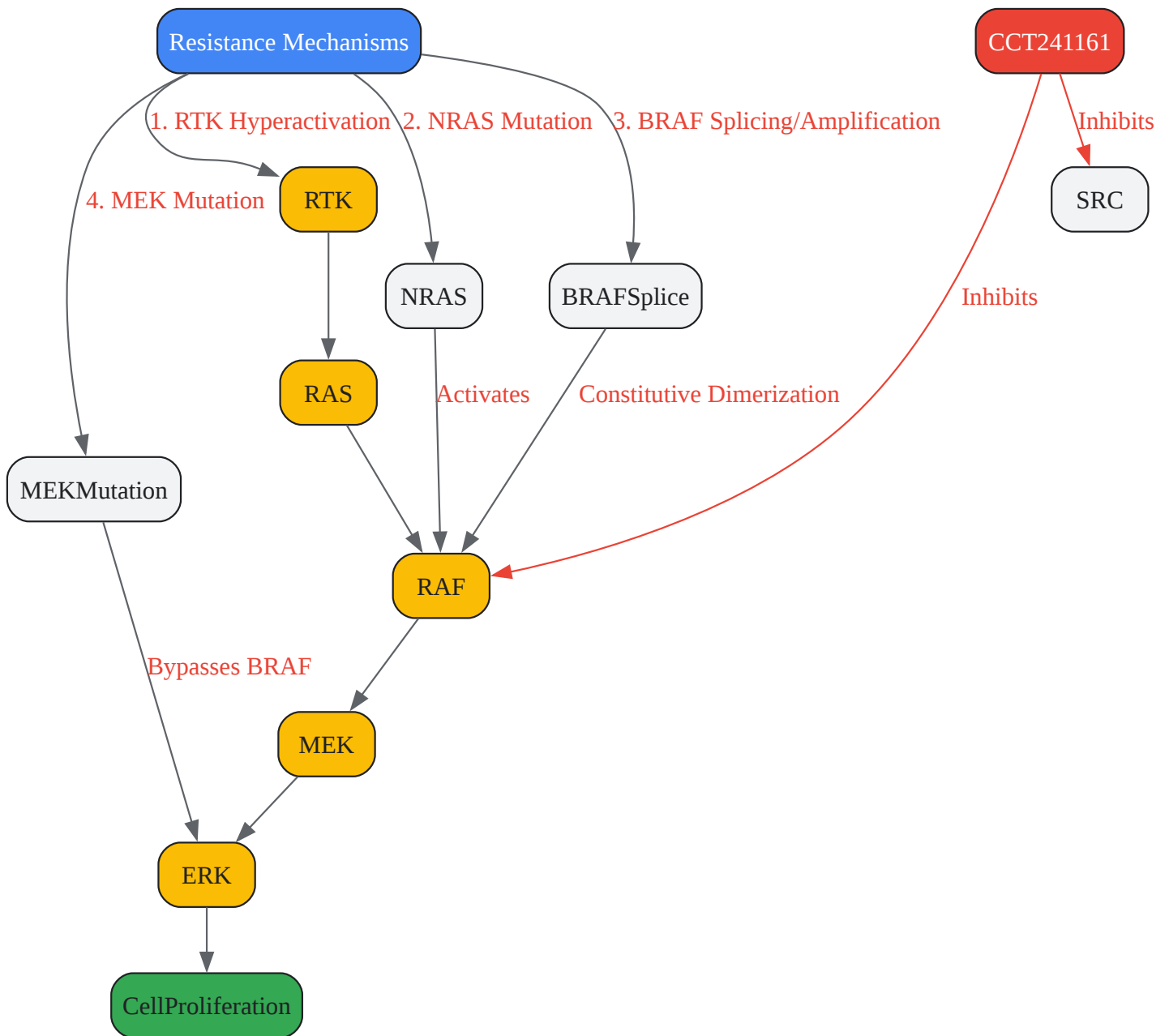
CCT241161: Technical Profile

CCT241161 is characterized as a **pan-RAF inhibitor** that also demonstrates activity against **SRC-family kinases (SFKs)** [1]. It was developed to overcome limitations of first-generation BRAF inhibitors.

Property	Description
Primary Target	Pan-RAF (BRAF, CRAF) [1]
Secondary Target	SRC-family kinases (SRC, LCK) [1]
Key Mechanism	Inhibits RAF dimerization; avoids paradoxical ERK pathway activation in RAS mutant cells [1]
Therapeutic Rationale	Overcome resistance to first-generation BRAF inhibitors (vemurafenib, dabrafenib) and BRAF/MEK combination therapy [1] [2]

Mechanism of Action & Resistance

The activity of **CCT241161** must be understood in the context of the MAPK pathway and common resistance mechanisms.



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Figure 1: MAPK Signaling Pathway and Mechanisms of Resistance. This diagram illustrates the key targets of **CCT241161** within the MAPK pathway and the major resistance mechanisms that can reactivate the

pathway, leading to treatment failure [3] [1] [4].

Common genetic and epigenetic changes leading to resistance include [3]:

- **RAS gene mutations**, particularly **NRAS**, which activate BRAF dimers.
- **BRAF alterations**, including amplification and splicing variants (e.g., p61BRAFV600E).
- **MEK1/2 mutations** (e.g., C121S, E203K).
- **Upregulation of bypass pathways** like PI3K-AKT and YAP/TAZ.

Key Experimental Findings

The following table summarizes quantitative data from foundational studies on **CCT241161**.

Assay/Model	Finding/Result	Notes
In Vitro Kinase Inhibition (IC₅₀) [1]		
BRAF ^{V600E}	15 nM	
CRAF	6 nM	
SRC	15 nM	
In Vivo Efficacy [1]		
Mouse xenograft models	Tumor growth inhibition	Effective in models with acquired resistance to BRAF or BRAF/MEK inhibitors.
Oral bioavailability	~55%	
Cellular Efficacy [1] [5]		
BRAF mutant melanoma cells	Growth inhibition more potent than PLX4720 (vemurafenib analog)	

Assay/Model	Finding/Result	Notes
NRAS mutant melanoma cells	Inhibition of MEK/ERK signaling	
Safety & Tolerability [1]		
Maximum Tolerated Dose (single, mouse)	40 mg/kg	Slight, transient tachypnoea observed.
No Observed Adverse Effect Level	20 mg/kg	Well-tolerated in repeat-dose studies.

Troubleshooting & Research Guidance

Given the lack of specific protocols for **CCT241161**, here are critical considerations for designing your experiments based on general principles and the drug's profile.

- **Confirming Target Engagement & Mechanism**

- **Western Blot Analysis:** The most direct way to confirm drug activity is to measure phosphorylation levels of downstream targets in your cell models. You should observe a reduction in **p-MEK** and **p-ERK** upon treatment [1]. In resistant models, check for reactivation of these markers.
- **Dimerization Status:** Since **CCT241161** is a pan-RAF inhibitor designed to target dimers, consider using co-immunoprecipitation to assess BRAF/CRAF dimerization status in your cells after treatment [4].

- **Model Selection is Critical**

- Use a panel of cell lines, including those sensitive to BRAF inhibitors (e.g., WM266.4) and those with known resistance mechanisms (e.g., **NRAS mutations, BRAF splice variants, or upregulated RTKs**). **CCT241161** was specifically active in such resistant models [1].
- The drug is also effective in **NRAS mutant melanoma** models, as it does not cause paradoxical pathway activation [1].

- **Combination Strategies**

- Given that resistance often emerges via bypass pathways, rationally designed combinations are key. Consider combining **CCT241161** with:
 - **MEK Inhibitors:** For deeper pathway suppression [6].
 - **PI3K/AKT Inhibitors:** If this bypass pathway is activated in your models [3].
 - **Immunotherapies:** The role of SFK inhibition may modulate the tumor microenvironment.

Research Status and Future Directions

It is important to note that the identified information on **CCT241161** is from **preclinical studies published around 2015** [1] [2] [5]. As of the latest search, there is no mention of its progression into later-stage clinical trials. The field has since moved towards other next-generation RAF inhibitors and novel combination therapies.

Recent research explores different strategies to overcome resistance, such as:

- **Newer RAF inhibitors** with improved pharmacological profiles [6] [4].
- **Combination therapies** targeting completely different pathways, such as CDK4/6/CDK2 and CXCR1/2 inhibitors, to treat resistant melanomas, particularly those without BRAF mutations [7].

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